molecular formula C14H11N3O2S2 B11369231 2-methoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

2-methoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11369231
M. Wt: 317.4 g/mol
InChI Key: XAPCUELWLNQUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzamide core substituted with a methoxy group and a thiadiazole ring, which is further substituted with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Methoxylation: The methoxy group can be introduced by methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.

    Formation of Benzamide: The final step involves the formation of the benzamide by reacting the substituted benzoyl chloride with the amine group of the thiadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Compounds with different substituents replacing the methoxy group.

Scientific Research Applications

2-methoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anti-cancer, and antimicrobial activities.

    Material Science: The compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

    Biological Research: It can be used as a probe to study various biological processes and pathways, particularly those involving thiadiazole and thiophene moieties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole and thiophene rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain kinases or interact with GABA receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(5-nitro-thiophen-2-ylmethylene-hydrazinocarbonylmethyl)-benzamide
  • 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide

Uniqueness

2-methoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both thiadiazole and thiophene rings in the same molecule allows for diverse interactions with biological targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C14H11N3O2S2

Molecular Weight

317.4 g/mol

IUPAC Name

2-methoxy-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide

InChI

InChI=1S/C14H11N3O2S2/c1-19-10-6-3-2-5-9(10)13(18)16-14-15-12(17-21-14)11-7-4-8-20-11/h2-8H,1H3,(H,15,16,17,18)

InChI Key

XAPCUELWLNQUGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.